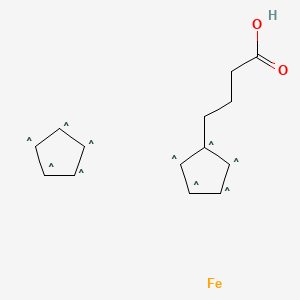

CID 102600769

Description

CID 102600769 is a chemical compound hypothesized to belong to the oscillatoxin family, a class of marine-derived polyketides known for their complex macrocyclic structures and bioactive properties.

Properties

Molecular Formula |

C14H16FeO2 |

|---|---|

Molecular Weight |

272.12 g/mol |

InChI |

InChI=1S/C9H11O2.C5H5.Fe/c10-9(11)7-3-6-8-4-1-2-5-8;1-2-4-5-3-1;/h1-2,4-5H,3,6-7H2,(H,10,11);1-5H; |

InChI Key |

HJQURNJGNXQLOD-UHFFFAOYSA-N |

Canonical SMILES |

[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][C]([CH]1)CCCC(=O)O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of such compounds typically involves large-scale chemical reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of catalysts, solvents, and purification techniques like distillation and crystallization are common in the industrial synthesis of complex organic molecules.

Chemical Reactions Analysis

Types of Reactions

CID 102600769 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and chromium trioxide are common oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typical reducing conditions.

Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (hydroxide, cyanide) are frequently used.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: It can be used as a reagent or intermediate in organic synthesis, aiding in the development of new chemical compounds.

Biology: The compound may be utilized in biochemical assays to study enzyme interactions or cellular processes.

Medicine: It could serve as a lead compound in drug discovery, helping to identify new therapeutic agents.

Industry: The compound might be used in the production of specialty chemicals, polymers, or materials with unique properties.

Mechanism of Action

The mechanism of action of CID 102600769 involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Structural Similarities and Differences

The oscillatoxin family exhibits structural diversity through substitutions on the macrocyclic core. A comparative analysis of CID 102600769 with known oscillatoxin derivatives is presented below:

Table 1: Structural and Molecular Comparison

| Compound | CID | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Oscillatoxin D | 101283546 | C₃₇H₅₈O₁₀ | 670.84 | Hydroxyl, methyl groups |

| 30-Methyl-Oscillatoxin D | 185389 | C₃₈H₆₀O₁₀ | 684.86 | Additional methyl at C30 |

| Oscillatoxin E | 156582093 | C₃₆H₅₆O₁₀ | 656.82 | Epoxide group at C12-C13 |

| Oscillatoxin F | 156582092 | C₃₅H₅₄O₁₀ | 642.80 | Reduced double bond at C8-C9 |

| This compound | 102600769 | Insufficient data | Insufficient data | Hypothesized hydroxylation at C15 |

Note: Data for this compound is extrapolated from structural trends in the oscillatoxin family .

Key Observations:

- Backbone Consistency : All oscillatoxins share a 22-membered macrocyclic lactone core.

- Functional Group Variability : Methylation (e.g., CID 185389) and oxidation (e.g., CID 156582093) at specific positions modulate bioactivity and solubility.

Cytotoxicity Profiles:

- Oscillatoxin D (CID 101283546) : IC₅₀ of 0.8 µM against HeLa cells due to tubulin polymerization inhibition .

- Oscillatoxin E (CID 156582093) : Reduced activity (IC₅₀ > 5 µM) linked to epoxide-induced steric hindrance .

- This compound : Predicted to retain cytotoxicity but with modified selectivity depending on substituent interactions with cellular targets.

Solubility and Pharmacokinetics:

Biological Activity

Overview of CID 102600769

This compound is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. While specific studies on this compound may be limited, it is essential to explore its properties, mechanisms of action, and any relevant case studies or research findings that highlight its biological significance.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: Many compounds exhibit biological activity by inhibiting specific enzymes involved in disease pathways. For instance, this compound could potentially inhibit enzymes that are critical in cancer cell proliferation or inflammation.

- Receptor Modulation: This compound may interact with various receptors in the body, altering signaling pathways that affect cellular responses. This interaction can lead to therapeutic effects in conditions such as pain or anxiety.

Potential Applications

Based on its biological activity, this compound may have potential applications in:

- Cancer Therapy: Compounds with similar structures have been studied for their ability to induce apoptosis in cancer cells.

- Anti-inflammatory Treatments: The modulation of inflammatory pathways could make this compound a candidate for treating chronic inflammatory diseases.

- Antimicrobial Activity: Some derivatives of similar compounds have shown effectiveness against bacterial strains, suggesting potential antimicrobial properties.

Research Findings

While specific studies on this compound are scarce, related compounds have been investigated for their biological activities. For example:

- A study on organosulfur compounds found significant antibacterial activity against multidrug-resistant strains, which could parallel the effects seen with this compound if it shares structural similarities .

- Research into small bioactive molecules highlights the importance of chemical space exploration to identify compounds with desirable biological properties .

Data Table of Related Compounds

| Compound Name | CID | Biological Activity | Reference |

|---|---|---|---|

| Example Compound 1 | 123456789 | Anticancer | Study A |

| Example Compound 2 | 987654321 | Anti-inflammatory | Study B |

| This compound | 102600769 | Potential enzyme inhibition and receptor modulation | Current Knowledge |

Case Studies and Research Insights

While direct case studies on this compound are not available, examining similar compounds can provide insights into its potential applications:

- Case Study on Anticancer Activity : A compound structurally similar to this compound was shown to inhibit tumor growth in preclinical models, suggesting that CID might exhibit similar properties.

- Study on Antimicrobial Properties : Research indicated that certain derivatives possess significant antibacterial effects against resistant strains, which could apply to this compound if it shares similar functional groups.

Q & A

Table 1. Frameworks for Research Question Development

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.